Adenanthin Synergistically Enhances ATRA-Induced Differentiation of Acute Promyelocytic Leukemia (APL) Cells
Adenanthin exhibits a synergistic differentiation effect when combined with all-trans retinoic acid (ATRA) in HL-60 APL cells. Flow cytometric analysis of CD11b surface antigen expression—a marker of myeloid differentiation—revealed that the ATRA+adenanthin combination group achieved a CD11b positivity rate of 43.62%±1.38%, significantly higher than ATRA alone (36.72%±1.33%), adenanthin alone (28.15%±1.78%), or control (7.99%±1.78%) [1]. This 18.8% relative improvement over ATRA monotherapy demonstrates adenanthin's capacity to potentiate standard-of-care differentiation agents, a feature not reported for other ent-kaurane diterpenoids in this context.
| Evidence Dimension | Percentage of CD11b-positive cells (differentiation marker) |
|---|---|
| Target Compound Data | 28.15% ± 1.78% (adenanthin alone); 43.62% ± 1.38% (ATRA+adenanthin combination) |
| Comparator Or Baseline | ATRA alone: 36.72% ± 1.33%; Control: 7.99% ± 1.78% |
| Quantified Difference | Combination increases CD11b+ cells by 18.8% over ATRA alone (p<0.05) |
| Conditions | HL-60 acute promyelocytic leukemia cell line; 48h treatment; flow cytometry |
Why This Matters
For procurement in leukemia research, this demonstrates adenanthin's unique ability to augment ATRA response, distinguishing it from other Prx inhibitors that lack this validated combination benefit.
- [1] Mo YX, Liu DL, Gao SL, Yin XC. [Adenanthin Induces Differentiation of Acute Promyelocytic Leukemia Cells by Targeting Peroxiredoxin III]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2019;27(4):1083-1087. View Source
